molecular formula C18H16N2O6S2 B2484022 Ethyl 6-oxo-4-((thiophen-2-ylsulfonyl)oxy)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899959-84-3

Ethyl 6-oxo-4-((thiophen-2-ylsulfonyl)oxy)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2484022
CAS No.: 899959-84-3
M. Wt: 420.45
InChI Key: QLYHAXBRJUAORJ-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-4-((thiophen-2-ylsulfonyl)oxy)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C18H16N2O6S2 and its molecular weight is 420.45. The purity is usually 95%.
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Biological Activity

Ethyl 6-oxo-4-((thiophen-2-ylsulfonyl)oxy)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS: 899992-04-2) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C₁₈H₁₆N₂O₆S₂
  • Molecular Weight : 420.5 g/mol
  • Structural Features : The compound features a dihydropyridazine core, a sulfonyl group attached to a thiophene ring, and an ethyl ester functional group.

Antitumor Activity

Recent studies have indicated that derivatives of dihydropyridazine compounds exhibit significant antitumor properties. These compounds have shown inhibitory activity against various cancer-related targets such as BRAF(V600E) and EGFR, which are critical in tumor progression and proliferation. For instance, research on related pyrazole derivatives has demonstrated their effectiveness in inhibiting cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Properties

This compound has also been evaluated for its anti-inflammatory potential. Compounds in this class have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar derivatives have been shown to disrupt bacterial cell membranes, leading to cell lysis. For example, studies on related pyrazole carboxamide derivatives indicated notable antifungal and antibacterial activities, with mechanisms involving membrane integrity disruption .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups (like sulfonyl) enhances biological activity by increasing the electrophilicity of the compound.
  • Core Structure : The dihydropyridazine core is essential for maintaining the pharmacophore necessary for interaction with biological targets.
  • Hydrophobic Interactions : The p-tolyl group contributes to hydrophobic interactions that may enhance binding affinity to target proteins.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of BRAF(V600E), EGFR
Anti-inflammatoryReduced TNF-α and IL-6 production
AntimicrobialDisruption of bacterial membranes

Case Study 1: Antitumor Efficacy

In a study assessing the antitumor efficacy of related compounds, it was found that derivatives with similar structural motifs significantly inhibited tumor growth in xenograft models. The study highlighted the role of specific substitutions on the dihydropyridazine ring that enhanced cytotoxicity against various cancer cell lines.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of a structurally similar compound. It demonstrated that treatment with this compound reduced edema in animal models of inflammation and inhibited the expression of nitric oxide synthase (iNOS), indicating a potential therapeutic application for inflammatory diseases.

Properties

IUPAC Name

ethyl 1-(4-methylphenyl)-6-oxo-4-thiophen-2-ylsulfonyloxypyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6S2/c1-3-25-18(22)17-14(26-28(23,24)16-5-4-10-27-16)11-15(21)20(19-17)13-8-6-12(2)7-9-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYHAXBRJUAORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CS2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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